molecular formula C15H16N2O B1594817 1,3-Di-p-tolylurea CAS No. 621-00-1

1,3-Di-p-tolylurea

Cat. No.: B1594817
CAS No.: 621-00-1
M. Wt: 240.3 g/mol
InChI Key: HIIZOYBOCSCLPH-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylurea is an organic compound with the molecular formula C15H16N2O. It is also known as 1,3-bis(4-methylphenyl)urea. This compound is characterized by the presence of two p-tolyl groups attached to a central urea moiety. It is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 1,3-Di-p-tolylurea (DMTU) is the Quorum Sensing System (ComDE Pathway) . This pathway plays a significant role in the transition of non-pathogenic commensal oral microbiota to highly acidic and cariogenic biofilms, resulting in the development of dental caries .

Mode of Action

DMTU interacts with its target by inhibiting the biofilm formation . It does this without affecting bacterial growth . The ComDE QS circuit in S. mutans specifically responds to the competence stimulating peptide (CSP) . DMTU’s interaction with this pathway results in changes in the expression of virulence factors in a cell density-dependent manner .

Biochemical Pathways

The affected pathway is the ComDE two-component signal transduction system (TCSTS) . This system regulates the expression of virulence factors in a cell density-dependent manner . The CSP is synthesized as a 21 amino acids propeptide by comC, followed by maturation of CSP by an ABC transporter ComA along with an accessory protein ComB, and finally secreted to the extracellular environment .

Result of Action

The molecular and cellular effects of DMTU’s action include the inhibition of caries (biofilm development of Streptococcus mutans) using a Wistar rat model for dental caries . The histopathological analysis reported the development of lesions on dentine in infected subjects, whereas the dentines of treated rodents were found to be intact and healthy . A reduction in inflammatory markers in rodents’ blood and liver samples was observed when treated with DMTU .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-p-tolylurea can be synthesized through the reaction of p-toluidine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of triphosgene is preferred over phosgene due to its lower toxicity and ease of handling .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-p-tolylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-Di-p-tolylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Di-p-tolylurea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1,3-bis(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZOYBOCSCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211141
Record name 1,3-Di-p-tolylurea
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-00-1
Record name N,N′-Bis(4-methylphenyl)urea
Source CAS Common Chemistry
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Record name 1,3-Di-p-tolylurea
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Record name 621-00-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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